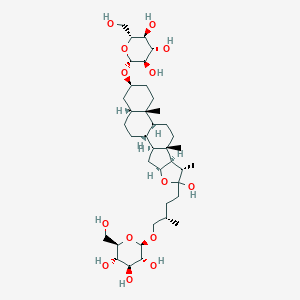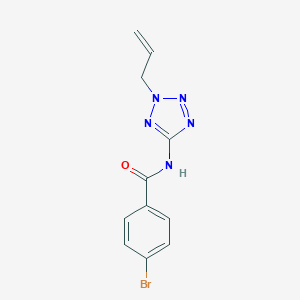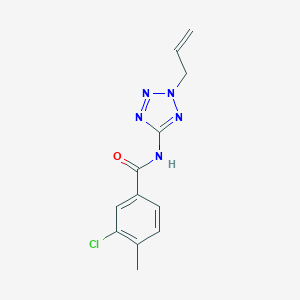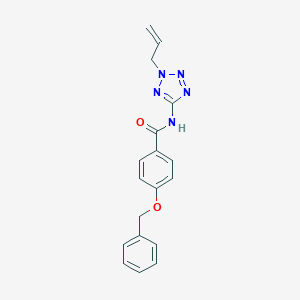
1-(7-(2-Hydroxyethyl)dodecahydro-3a-methyl-1H-benz(e)inden-3-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(7-(2-Hydroxyethyl)dodecahydro-3a-methyl-1H-benz(e)inden-3-yl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The exact mechanism of action of 1-(7-(2-Hydroxyethyl)dodecahydro-3a-methyl-1H-benz(e)inden-3-yl)ethanone is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that 1-(7-(2-Hydroxyethyl)dodecahydro-3a-methyl-1H-benz(e)inden-3-yl)ethanone has a variety of biochemical and physiological effects on the body. These include reducing inflammation, inhibiting cancer cell growth, and improving overall immune function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(7-(2-Hydroxyethyl)dodecahydro-3a-methyl-1H-benz(e)inden-3-yl)ethanone in lab experiments is its potent anti-inflammatory and anti-cancer properties. However, there are also some limitations to using this compound, including its high cost and the need for specialized expertise in its synthesis and handling.
Zukünftige Richtungen
There are many potential future directions for research on 1-(7-(2-Hydroxyethyl)dodecahydro-3a-methyl-1H-benz(e)inden-3-yl)ethanone. Some of the most promising areas of research include further investigating its anti-inflammatory and anti-cancer properties, exploring its potential applications in other fields such as agriculture and environmental science, and developing new synthesis methods that are more efficient and cost-effective.
In conclusion, 1-(7-(2-Hydroxyethyl)dodecahydro-3a-methyl-1H-benz(e)inden-3-yl)ethanone is a chemical compound with significant potential for use in various fields. Its potent anti-inflammatory and anti-cancer properties make it a promising candidate for further research and development. However, there are also some limitations to using this compound, including its high cost and the need for specialized expertise in its synthesis and handling. Overall, further research on this compound is needed to fully understand its potential applications and limitations.
Synthesemethoden
The synthesis of 1-(7-(2-Hydroxyethyl)dodecahydro-3a-methyl-1H-benz(e)inden-3-yl)ethanone involves a multi-step process that includes the use of various reagents and solvents. The exact details of the synthesis method are beyond the scope of this paper, but it is worth noting that the synthesis of this compound requires careful attention to detail and a high level of expertise.
Wissenschaftliche Forschungsanwendungen
1-(7-(2-Hydroxyethyl)dodecahydro-3a-methyl-1H-benz(e)inden-3-yl)ethanone has been the subject of extensive scientific research due to its potential applications in various fields. One of the most promising applications of this compound is in the field of medicine, where it has been shown to have significant anti-inflammatory and anti-cancer properties.
Eigenschaften
CAS-Nummer |
145551-68-4 |
|---|---|
Produktname |
1-(7-(2-Hydroxyethyl)dodecahydro-3a-methyl-1H-benz(e)inden-3-yl)ethanone |
Molekularformel |
C17H25NO4 |
Molekulargewicht |
278.4 g/mol |
IUPAC-Name |
1-[(3S,3aS,5aR,7R,9aR,9bS)-7-(2-hydroxyethyl)-3a-methyl-1,2,3,4,5,5a,6,7,8,9,9a,9b-dodecahydrocyclopenta[a]naphthalen-3-yl]ethanone |
InChI |
InChI=1S/C18H30O2/c1-12(20)16-5-6-17-15-4-3-13(8-10-19)11-14(15)7-9-18(16,17)2/h13-17,19H,3-11H2,1-2H3/t13-,14+,15+,16+,17-,18+/m0/s1 |
InChI-Schlüssel |
OOTXTVKIKCULJJ-UIGZQWRCSA-N |
Isomerische SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H](C3)CCO)C |
SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC(C3)CCO)C |
Kanonische SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC(C3)CCO)C |
Synonyme |
1-(7-(2-hydroxyethyl)dodecahydro-3a-methyl-1H-benz(e)inden-3-yl)ethanone 3S-(3 alpha,3a alpha,5a beta,7 alpha,9a alpha,9b beta)-1-(7-(2-hydroxyethyl)dodecahydro-3a-methyl-1H-benz(e)inden-3-yl)ethanone BI-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5S,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B235016.png)







